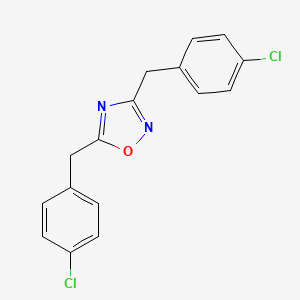

3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is 318.0326684 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c17-13-5-1-11(2-6-13)9-15-19-16(21-20-15)10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKNGMPQJAMNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NOC(=N2)CC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2 4 Chlorophenyl Acetamidoxime:the Standard Method for Preparing an Amidoxime Involves the Treatment of the Corresponding Nitrile with Hydroxylamine.rjptonline.orgnih.govin This Specific Case, 2 4 Chlorophenyl Acetonitrile Serves As the Starting Material. the Reaction is Typically Carried out in the Presence of a Base, Such As Sodium Carbonate or Triethylamine, to Neutralize the Hydrochloride Salt of Hydroxylamine.

Reaction: 2-(4-chlorophenyl)acetonitrile + Hydroxylamine Hydrochloride → 2-(4-chlorophenyl)acetamidoxime

Synthesis of 2 4 Chlorophenyl Acetyl Chloride:acid Chlorides Are Common Activated Carboxylic Acid Derivatives Used in Acylation Reactions. They Are Typically Synthesized from the Parent Carboxylic Acid Using a Chlorinating Agent.researchgate.netfor This Synthesis, 2 4 Chlorophenyl Acetic Acid is Reacted with an Excess of a Reagent Like Oxalyl Chloride or Thionyl Chloride, Often in an Anhydrous Solvent to Prevent Hydrolysis of the Product.nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. jusst.orgresearchgate.net Key strategies focus on improving energy efficiency, reducing waste, and using less hazardous materials. nih.gov

One of the most impactful green technologies is the use of microwave irradiation. nih.gov For the synthesis of 1,2,4-oxadiazoles, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes while often increasing yields. nih.govresearchgate.net The cyclodehydration step, in particular, can be accelerated under microwave heating, often in the presence of a solid-supported catalyst like NH₄F on Al₂O₃. nih.govnih.gov

Solvent-free reaction conditions represent another important green approach. nih.gov The condensation and cyclization could potentially be carried out by grinding the solid reactants together (mechanochemistry), eliminating the need for volatile organic solvents. organic-chemistry.org Alternatively, using solid supports like silica gel can facilitate the reaction and simplify product purification. nih.gov

Furthermore, the development of one-pot syntheses aligns with green chemistry principles by increasing atom economy and process efficiency. acs.orgnih.gov By avoiding the isolation and purification of the O-acylamidoxime intermediate, solvent use and material loss are minimized. The use of recyclable, heterogeneous catalysts, such as graphene oxide (which has been reported for other 1,2,4-oxadiazole syntheses), could also offer a greener alternative to stoichiometric reagents. nih.gov

Comparative Analysis of Synthetic Efficiency and Yield for Different Routes to this compound

The primary route for synthesizing the asymmetrically substituted this compound involves the condensation of 2-(4-chlorophenyl)acetamidoxime with a derivative of 2-(4-chlorophenyl)acetic acid, followed by cyclodehydration. Variations of this method offer different advantages in terms of yield, reaction conditions, and simplicity.

The key reaction is the acylation of the amidoxime to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization to the 1,2,4-oxadiazole ring. Several methods have been developed to facilitate this transformation, ranging from classical batch synthesis using coupling agents to modern one-pot procedures. researchgate.netchim.it

Route A: Two-Step Synthesis via Acyl Chloride

This classic method involves two distinct steps. First, 2-(4-chlorophenyl)acetic acid is converted to its more reactive acyl chloride, 2-(4-chlorophenyl)acetyl chloride. This is then reacted with 2-(4-chlorophenyl)acetamidoxime, typically in the presence of a base like pyridine, to form the O-acyl amidoxime intermediate. The isolated intermediate is subsequently heated, often in a high-boiling solvent like toluene, to induce cyclodehydration. While robust, this method can be time-consuming and may require purification of the intermediate. Yields for similar reactions using acyl chlorides are generally good, often in the range of 70-79%. nih.gov

Route B: One-Pot Synthesis with Carboxylic Acid and Coupling Agents

To improve efficiency, one-pot procedures are frequently employed. nih.govias.ac.in In this approach, 2-(4-chlorophenyl)acetamidoxime and 2-(4-chlorophenyl)acetic acid are reacted directly in the presence of a coupling agent that activates the carboxylic acid in situ. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or propylphosphonic anhydride (T3P). nih.gov These methods avoid the isolation of the intermediate and often proceed under milder conditions. The use of T3P, for instance, has been reported to give excellent yields (87–97%) for analogous compounds with short to moderate reaction times. nih.gov

Route C: One-Pot Synthesis in Superbase Media

A more recent development involves the direct condensation of an amidoxime with a carboxylic acid ester in a superbase medium, such as NaOH in DMSO. nih.gov This one-pot method can be performed at room temperature and offers a simple purification protocol. However, reaction times can be long (4–24 hours), and reported yields vary widely from poor to excellent (11–90%), depending on the specific substrates. nih.gov The presence of certain functional groups can also limit the effectiveness of this route. nih.gov

Route D: Vilsmeier Reagent-Mediated Synthesis

The use of the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes provides another efficient one-pot synthesis. This procedure is noted for producing good to excellent yields (61–93%) and benefits from a simple work-up and readily available starting materials. nih.gov

The following table provides a comparative overview of these potential synthetic routes.

| Route | Description | Key Reagents | Typical Conditions | Reported Yield Range for Analogs | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Route A | Two-Step via Acyl Chloride | 2-(4-chlorophenyl)acetamidoxime, 2-(4-chlorophenyl)acetyl chloride, Pyridine | Step 1: Acylation at RT; Step 2: Reflux in Toluene | 70–79% nih.gov | Well-established, reliable | Two steps, requires intermediate isolation, harsher conditions |

| Route B | One-Pot with Coupling Agent (T3P) | 2-(4-chlorophenyl)acetamidoxime, 2-(4-chlorophenyl)acetic acid, T3P, TEA | ~80 °C | 87–97% nih.gov | High yields, one-pot, shorter reaction times (0.5–6 h) nih.gov | Expensive coupling agent nih.gov |

| Route C | One-Pot in Superbase Media | 2-(4-chlorophenyl)acetamidoxime, Methyl 2-(4-chlorophenyl)acetate, NaOH/DMSO | Room Temperature | 11–90% nih.gov | Mild conditions (RT), simple purification | Long reaction times (4–24 h), highly variable yields nih.gov |

| Route D | One-Pot with Vilsmeier Reagent | 2-(4-chlorophenyl)acetamidoxime, 2-(4-chlorophenyl)acetic acid, Vilsmeier reagent | Room Temperature | 61–93% nih.gov | Good to excellent yields, simple purification, one-pot nih.gov | Requires specific activating reagent |

Emerging Synthetic Technologies and Future Directions for this compound Production

The synthesis of 1,2,4-oxadiazoles is evolving with the adoption of modern technologies that promise greater efficiency, sustainability, and scalability. These emerging methods could be instrumental in the future production of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering significant advantages over conventional heating. nih.gov This technology allows for rapid energy transfer to the reaction mixture, leading to dramatically reduced reaction times and often improved yields. nih.govjyoungpharm.org The heterocyclization of amidoximes with acyl chlorides or esters in the presence of reagents like NH4F/Al2O3 can be completed in extremely short periods with good yields. nih.gov For the production of this compound, a microwave-assisted approach could significantly shorten the multi-hour reflux times associated with conventional methods to mere minutes, thereby increasing throughput and reducing energy consumption. nih.govnih.gov

Continuous Flow Synthesis

Flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. nih.govresearchgate.netnih.gov In a flow synthesis setup, reagents are continuously pumped through a reactor where they mix and react. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov

An efficient continuous flow process has been reported for the synthesis of related 1,3,4-oxadiazoles, achieving high yields (up to 93%) with short residence times of just 10 minutes. nih.gov Such a system, potentially coupled with in-line extraction and purification, could be adapted for the synthesis of this compound. nih.govnih.gov This would enable a fully automated, high-throughput production process, moving from synthesis to purified product in a single, streamlined operation. nih.gov The future of large-scale, efficient production of this and similar compounds likely lies in the optimization and implementation of such continuous manufacturing platforms.

Elucidation of Reaction Mechanisms and Transformation Pathways Involving 3,5 Bis 4 Chlorobenzyl 1,2,4 Oxadiazole

Mechanistic Investigations of 1,2,4-Oxadiazole (B8745197) Ring Cyclization in 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole Synthesis

The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, is the cyclization of an amidoxime (B1450833) derivative with an acylating agent. chim.itnih.govresearchgate.net This route, often referred to as the amidoxime pathway, involves the reaction of 2-(4-chlorophenyl)acetamidoxime with an activated form of 2-(4-chlorophenyl)acetic acid. chim.it An alternative, though less common, method is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govrjptonline.org

Kinetic Studies of Rate-Determining Steps

Kinetic studies on the formation of 1,2,4-oxadiazoles from the cyclization of O-acylamidoximes have provided insight into the reaction mechanism. researchgate.netresearchgate.net Research conducted on the cyclization of O-aroyl-β-aminopropioamidoximes in dimethylformamide (DMF) established that the rate of the reaction is dependent on the nature of the substituents on the benzene (B151609) ring. researchgate.net For the synthesis of this compound, the key step is the intramolecular cyclization of the O-acylated intermediate, O-(2-(4-chlorophenyl)acetyl)-2-(4-chlorophenyl)acetamidoxime.

Identification and Characterization of Transient Intermediates

The primary transient intermediate in the amidoxime-based synthesis of 1,2,4-oxadiazoles is the O-acylamidoxime. chim.itresearchgate.net In the synthesis of this compound, this intermediate is formed by the reaction of 2-(4-chlorophenyl)acetamidoxime with an activated derivative of 2-(4-chlorophenyl)acetic acid, such as its acyl chloride. nih.gov In some synthetic protocols, this O-acylamidoxime can be isolated before the final cyclization step. chim.it

The formation of the 1,2,4-oxadiazole ring proceeds through the thermal or base-catalyzed cyclodehydration of this intermediate. researchgate.net The mechanism involves the formation of a tetrahedral intermediate following the intramolecular nucleophilic attack, which then collapses with the elimination of water to yield the final 1,2,4-oxadiazole product.

| Intermediate | Precursors | Subsequent Product | Role in Mechanism |

| O-(2-(4-chlorophenyl)acetyl)-2-(4-chlorophenyl)acetamidoxime | 2-(4-chlorophenyl)acetamidoxime and 2-(4-chlorophenyl)acetyl chloride | This compound | Key isolable intermediate that undergoes cyclodehydration to form the final heterocyclic ring. chim.it |

| Tetrahedral Intermediate | O-acylamidoxime | This compound | Short-lived species formed during the intramolecular nucleophilic attack, preceding water elimination. |

Computational Validation of Proposed Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of 1,2,4-oxadiazole transformations, such as the ANRORC rearrangement. rsc.orgrsc.org While specific computational studies on the cyclization to form this compound are not extensively reported, DFT calculations on analogous systems provide valuable insights. These studies can model the potential energy surface of the reaction, identifying the transition states and intermediates. rsc.org For the cyclization of O-acylamidoximes, computational methods can validate the proposed multi-step mechanism involving nucleophilic attack and dehydration, confirming the energetic feasibility of the pathway and the structure of the transition states. nih.gov Such studies help to understand the electronic effects of substituents, like the 4-chloro groups, on the reaction barriers and thermodynamics.

Reactivity Profile and Transformations of the this compound Scaffold

The 1,2,4-oxadiazole ring is an electron-poor azole, and its electron-withdrawing effect is more pronounced when exerted via the C5 position than the C3 position. rjptonline.org The carbon atoms of the ring possess electrophilic properties, while the N(3) atom is nucleophilic. chim.it The inherent weakness of the O-N bond and the low aromaticity of the ring make the scaffold susceptible to various rearrangements and ring-opening reactions. chim.itresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Chlorobenzyl Moieties

The 1,2,4-oxadiazole ring acts as an electron-withdrawing group, which deactivates the attached chlorobenzyl rings towards electrophilic aromatic substitution. researchgate.net This deactivating effect is similar to that of a nitro or cyano group. rjptonline.org Consequently, any electrophilic substitution on the 4-chlorophenyl rings would be disfavored, but if forced, would be directed to the positions meta to the point of attachment to the benzyl (B1604629) carbon (i.e., positions 2 and 6 relative to the CH₂ group).

Conversely, the electron-withdrawing nature of the oxadiazole core activates the chlorobenzyl rings towards nucleophilic aromatic substitution (SₙAr). chim.it This effect would be most pronounced if additional activating groups were present on the ring or under forcing conditions. The chlorine atom on the phenyl ring could potentially be displaced by strong nucleophiles.

| Reaction Type | Effect of 1,2,4-Oxadiazole Ring | Predicted Outcome on Chlorobenzyl Moiety |

| Electrophilic Aromatic Substitution | Deactivating, Meta-directing researchgate.netrjptonline.org | Reaction is disfavored. If it occurs, substitution happens at positions 2 and 6. |

| Nucleophilic Aromatic Substitution | Activating | Displacement of the chlorine atom by strong nucleophiles is possible. chim.it |

Ring-Opening and Rearrangement Pathways of the 1,2,4-Oxadiazole Core (e.g., Boulton-Katritzky, ANRORC)

The 1,2,4-oxadiazole scaffold is well-known for undergoing several rearrangement reactions, primarily driven by the cleavage of the weak O-N bond. chim.itacs.org

Boulton-Katritzky Rearrangement (BKR): This is one of the most studied thermal rearrangements of 1,2,4-oxadiazoles. chim.it The BKR involves an internal nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C3 or C5 position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.itacs.org This attack leads to the cleavage of the O-N bond, with the oxygen acting as a leaving group, resulting in the formation of a new, often more stable, heterocyclic system. chim.it While this compound itself does not have the requisite side chain for a classic BKR, derivatives with appropriate functionalities on the benzyl groups could undergo this transformation. chim.itmdpi.com

ANRORC Mechanism: The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant transformation pathway for 1,2,4-oxadiazoles, particularly when treated with bidentate nucleophiles like hydrazine (B178648). osi.lvrsc.orgnih.gov The process involves three key steps:

A ddition of the N ucleophile: A nucleophile attacks one of the electrophilic carbon atoms of the ring, typically C(5). chim.itnih.gov

R ing O pening: The initial adduct undergoes cleavage of a ring bond, often the weak O-N bond, to form an open-chain intermediate. chim.itrsc.org

R ing C losure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring. rsc.orgnih.gov

For this compound, reaction with hydrazine could lead to the formation of 1,2,4-triazole (B32235) derivatives. nih.gov The reaction proceeds via the addition of hydrazine to the C(5) position, followed by ring opening and subsequent ring closure. nih.gov Computational studies on the ANRORC rearrangement of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine have shown that the initial nucleophilic attack is a key step, and the cyclization step leading to a spiro intermediate is often the rate-determining step. rsc.orgrsc.org

Thermal and Photochemical Degradation Studies of this compound

The stability of the 1,2,4-oxadiazole ring is a critical factor in its application and persistence. Generally, 3,5-disubstituted 1,2,4-oxadiazoles are more stable than their mono-substituted counterparts and can withstand strong acids and bases. nih.gov However, under energetic conditions such as heat or UV radiation, they can undergo a variety of transformations.

Thermal Degradation:

The thermal behavior of 1,2,4-oxadiazoles is characterized by ring cleavage and rearrangement reactions. The weakest point in the ring is the O-N bond, which is prone to homolytic or heterolytic scission upon heating. For 3,5-diaryl-1,2,4-oxadiazoles, high thermal stability has been observed. researchgate.net The degradation pathways are highly dependent on the nature of the substituents at the 3- and 5-positions.

One of the most well-known thermal rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement , which typically involves a side chain at the 3-position with a nucleophilic atom that can attack the N-2 position of the oxadiazole ring. osi.lv For this compound, which lacks such a side chain, other degradation pathways are more likely.

Upon heating, the primary fragmentation of the 1,2,4-oxadiazole ring is expected to yield nitrile and nitrile oxide intermediates. For this compound, this would likely involve the formation of 4-chlorophenylacetonitrile and a 4-chlorobenzyl nitrile oxide, although the exact mechanism and products would require specific experimental investigation.

Photochemical Degradation:

Photochemical reactions of 1,2,4-oxadiazoles often lead to complex mixtures of products resulting from rearrangements and interactions with the solvent. nih.govnih.gov The photoexcitation of the 1,2,4-oxadiazole ring can lead to the cleavage of the O-N bond, initiating a cascade of reactions. nih.gov

Common photochemical transformations of 1,2,4-oxadiazoles include:

Ring contraction-ring expansion: This pathway can lead to the formation of isomeric 1,3,4-oxadiazoles.

Internal-cyclization isomerization: This can result in the formation of regioisomeric 1,2,4-oxadiazoles.

Migration-nucleophilic attack-cyclization (MNAC): This is another rearrangement pathway that can occur. nih.gov

For this compound, irradiation with UV light would likely initiate the cleavage of the O-N bond, followed by rearrangements influenced by the benzyl substituents. The specific products formed would depend on the reaction conditions, including the solvent and the wavelength of light used.

| Degradation Type | General Observations for 1,2,4-Oxadiazoles | Potential Products for this compound |

|---|---|---|

| Thermal | Cleavage of the O-N bond, Boulton-Katritzky rearrangement (if applicable), formation of nitriles and nitrile oxides. osi.lv | 4-chlorophenylacetonitrile, 4-chlorobenzyl nitrile oxide, and subsequent rearrangement products. |

| Photochemical | Isomerization to other heterocyclic systems (e.g., 1,3,4-oxadiazoles), ring contraction-expansion, and fragmentation. nih.govnih.gov | Isomeric oxadiazoles, products from reactions with solvent, and other rearranged heterocycles. |

Stereochemical and Regiochemical Control in Reactions Leading to and from this compound

The synthesis of unsymmetrically substituted 1,2,4-oxadiazoles requires careful control of regiochemistry to obtain the desired isomer. Since this compound is a symmetrically substituted molecule, the regiochemical outcome of its synthesis is straightforward. However, understanding the principles of regioselective synthesis is crucial for the preparation of a wide range of 1,2,4-oxadiazole derivatives.

Regiochemical Control in Synthesis:

The most common methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involve the cyclization of an O-acylamidoxime or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. rsc.orgresearchgate.net

From Amidoximes and Carboxylic Acid Derivatives: The reaction of an amidoxime with a carboxylic acid, acid chloride, or ester, followed by cyclodehydration, is a widely used method. nih.govnih.gov In this approach, the amidoxime provides the N-C-N fragment (with the carbon becoming C3 of the ring), and the carboxylic acid derivative provides the C-O fragment (with the carbon becoming C5 of the ring). To synthesize this compound via this route, one could react 4-chlorophenylacetamidoxime with 4-chlorophenylacetic acid or one of its derivatives.

From Nitrile Oxides and Nitriles: The [3+2] cycloaddition of a nitrile oxide with a nitrile is another powerful method for constructing the 1,2,4-oxadiazole ring. rsc.org In this case, the nitrile oxide provides the C-N-O fragment, and the nitrile provides the C-N fragment. The regioselectivity of this reaction determines which substituent is at the 3-position and which is at the 5-position. To synthesize this compound, 4-chlorophenylacetonitrile oxide would be reacted with 4-chlorophenylacetonitrile.

| Synthetic Route | Reactant 1 (provides) | Reactant 2 (provides) | Regiochemical Outcome for 3,5-Disubstituted 1,2,4-Oxadiazoles |

|---|---|---|---|

| Amidoxime and Carboxylic Acid Derivative | Amidoxime (R-C(NH2)=NOH) (C3 and its substituent) | Carboxylic Acid Derivative (R'-COOH) (C5 and its substituent) | The R group from the amidoxime is at the 3-position, and the R' group from the carboxylic acid is at the 5-position. nih.gov |

| Nitrile Oxide and Nitrile Cycloaddition | Nitrile Oxide (R-CNO) (C3 and its substituent) | Nitrile (R'-CN) (C5 and its substituent) | The R group from the nitrile oxide is at the 3-position, and the R' group from the nitrile is at the 5-position. rsc.org |

Stereochemical Considerations:

For the compound this compound itself, there are no stereocenters, and therefore, no stereoisomers. The molecule is achiral. Stereochemical control would become relevant in reactions of this compound where a new chiral center is introduced, or if chiral reagents or catalysts are used. For instance, if one of the methylene (B1212753) bridges of the benzyl groups were to be functionalized in a stereoselective manner, this would introduce chirality into the molecule. However, such reactions have not been specifically reported for this compound.

Advanced Spectroscopic and Solid-State Analysis of this compound Unspecified in Current Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the characterization of the specific chemical compound This compound . Despite the existence of research on various derivatives of 1,2,4-oxadiazoles, detailed experimental data pertaining to the advanced spectroscopic and solid-state analysis of this particular molecule is not publicly available.

The synthesis and study of related compounds, such as those containing single chlorobenzyl groups or different isomeric forms like 1,3,4-oxadiazoles, have been reported. However, specific high-resolution nuclear magnetic resonance (NMR) spectra, including two-dimensional techniques (COSY, HSQC, HMBC, NOESY) and solid-state NMR data for this compound, have not been published. This lack of data prevents a thorough analysis of its conformational and configurational properties in solution and in the solid state.

Furthermore, there are no reports of single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its definitive molecular structure, including precise bond lengths, bond angles, and torsion angles, remains undetermined. The absence of crystallographic data also means that an analysis of its crystal packing and the specific intermolecular interactions—such as hydrogen bonding, potential halogen bonding from the chlorine atoms, π-π stacking, and van der Waals forces—cannot be performed. Similarly, any investigation into potential crystal polymorphism or the formation of solvates is contingent on the successful crystallization and subsequent X-ray diffraction analysis of the compound, which has not been documented.

While general synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles are known in organic chemistry, the specific application of these methods to produce this compound and its subsequent detailed characterization as outlined is not present in the accessible scientific record. Therefore, the creation of data tables and a detailed discussion of its spectroscopic and solid-state properties is not possible at this time.

Computational and Theoretical Chemistry Studies of 3,5 Bis 4 Chlorobenzyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.comresearchgate.net This process involves finding the coordinates on the potential energy surface that correspond to the lowest possible energy state. stackexchange.comaip.org For 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole, geometry optimization is typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311G(d,p). mdpi.com

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating that a minimum energy conformation has been reached. stackexchange.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometry Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (oxadiazole) | 1.35 Å |

| Bond Length | C=N (oxadiazole) | 1.31 Å |

| Bond Length | N-O (oxadiazole) | 1.42 Å |

| Bond Length | C-C (benzyl) | 1.52 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Angle | C-O-C (oxadiazole) | 105.0° |

| Bond Angle | O-C=N (oxadiazole) | 115.0° |

| Dihedral Angle | C-C-C-C (benzyl rotation) | -65.0° |

Note: The data in this table is illustrative and represents typical values for similar structures.

Ab Initio and Semi-Empirical Methods for Electronic Descriptors and Reactivity Indices

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations are employed to derive electronic descriptors and reactivity indices. Ab initio methods, meaning "from first principles," solve the Schrödinger equation without experimental parameters, offering high accuracy for smaller systems. wikipedia.orgresearchgate.net Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecules, though with some trade-off in accuracy. libretexts.orgresearchgate.net

These methods can be used to calculate a variety of electronic descriptors that help in predicting the chemical behavior of this compound. These descriptors include ionization potential, electron affinity, electronegativity, and chemical hardness, which are crucial for understanding the molecule's reactivity.

Table 2: Hypothetical Electronic Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Global Softness (S) | 0.27 |

Note: This data is hypothetical and serves to illustrate the types of descriptors obtained from these calculations.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (ESP) Mapping

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution around a molecule. deeporigin.comscribd.com The ESP map is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. numberanalytics.com For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, indicating these are likely sites for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential.

Table 3: Illustrative FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.80 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 6.30 |

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. uni-frankfurt.detandfonline.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for understanding how they behave in a solvent environment. easychair.org

Exploration of Conformational Space and Energetic Minima

The presence of rotatable bonds in the benzyl (B1604629) groups of this compound means that the molecule can adopt a wide range of conformations. MD simulations can explore this conformational space by simulating the movement of the atoms over time, governed by a force field that describes the interatomic interactions. numberanalytics.com By analyzing the simulation trajectory, it is possible to identify the most stable conformations, which correspond to energetic minima on the potential energy surface. This information is crucial for understanding how the molecule might interact with biological targets.

Solvent Effects and Intermolecular Interactions in Solution

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. easychair.org MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. numberanalytics.com For this compound, simulations in a solvent like water would reveal how the molecule's conformation changes in an aqueous environment and would highlight the formation of any hydrogen bonds or other intermolecular interactions. aip.org Understanding these solvent effects is critical for predicting the molecule's solubility and its behavior in a biological context.

Table 4: Illustrative Intermolecular Interaction Analysis from MD Simulation in Water

| Interaction Type | Interacting Atoms on Compound | Solvent Atom | Average Distance (Å) |

| Hydrogen Bond | Oxadiazole Nitrogen | Water Hydrogen | 2.1 |

| van der Waals | Chlorobenzyl Ring | Water Oxygen | 3.5 |

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Modeling of 1,2,4-Oxadiazoles with Focus on this compound

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods that aim to correlate the structural or property-based features of a series of compounds with their biological activity or a specific physicochemical property. researchgate.netmdpi.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. lookchem.comnih.gov For the 1,2,4-oxadiazole (B8745197) scaffold, QSAR models have been developed to predict activities such as antibacterial, anticancer, and enzyme inhibition. researchgate.netmdpi.comnih.govnih.gov While specific QSPR models for this compound are not detailed in the literature, the established methodologies for the 1,2,4-oxadiazole class are fully applicable.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be classified into several categories, including constitutional, topological, geometric, and electronic descriptors. For 1,2,4-oxadiazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are frequently employed. researchgate.netnih.goviaea.org These methods calculate steric and electrostatic field values around the aligned molecules to generate descriptors. nih.gov

The process involves:

Energy Minimization: Calculating the lowest energy conformation of the molecules. nih.gov

Molecular Alignment: Superimposing the set of molecules based on a common substructure.

Descriptor Calculation: Placing the aligned molecules in a 3D grid and calculating the interaction energies with a probe atom at each grid point to generate steric and electrostatic field descriptors. nih.gov

Other descriptors related to physicochemical properties like lipophilicity (LogP), molecular weight (MW), and polar surface area (TPSA) are also crucial for predicting properties like oral bioavailability. lookchem.commdpi.comresearchgate.net

Table 1: Common Types of Theoretical Molecular Descriptors in QSPR

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Based on the molecular formula. | Molecular Weight, Atom Count |

| Topological | Based on the 2D representation of the molecule. | Connectivity Indices, Wiener Index |

| Geometric (3D) | Based on the 3D geometry of the molecule. | Molecular Surface Area, Molecular Volume |

| Electronic | Derived from quantum chemical calculations. | Dipole Moment, HOMO/LUMO Energies |

| Field-Based (3D-QSAR) | Describe the interaction fields around a molecule. | Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA) |

Once molecular descriptors are calculated for a series of 1,2,4-oxadiazoles with known properties or activities, statistical methods are used to build a predictive model. nih.gov Partial Least Squares (PLS) regression is a common technique used in 3D-QSAR studies. nih.gov The goal is to create a mathematical equation that can accurately predict the activity of compounds not included in the initial training set. mdpi.com

The reliability and predictive power of these models are assessed using several statistical parameters:

r² (Coefficient of Determination): Indicates how well the model fits the training data. mdpi.com A value close to 1 suggests a strong correlation. nih.gov

q² or R²cv (Cross-validated r²): Measures the internal predictive ability of the model, typically determined using the leave-one-out method. mdpi.comnih.gov

pred_r² (Predictive r² for External Test Set): Evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. mdpi.comnih.gov

For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors reported a model with a high predictive potential (R² = 0.9235) and strong internal validation (q² = 0.6319). nih.gov Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent molecules like this compound. researchgate.netnih.gov

Table 2: Example QSAR Models for 1,2,4-Oxadiazole Derivatives

| Target/Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|

| Sortase A Inhibition | 3D-QSAR (kNN-MFA) | q² = 0.6319, R² = 0.9235, pred_r² = 0.5479 | nih.gov |

| Caspase-3 Activation | 2D-QSAR | q² = 0.610, r² = 0.743, pred_r² = 0.553 | mdpi.com |

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as an enzyme or receptor. semanticscholar.orgmdpi.com This method is fundamental in drug design to understand binding mechanisms and predict binding affinity. mdpi.comresearchgate.net For the 1,2,4-oxadiazole class, docking studies have been extensively performed to elucidate their interactions with various biological targets. mdpi.comnih.govmdpi.comrsc.org

The molecular docking process begins with the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. Protein structures are typically obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.comnih.gov

The simulation involves these key steps:

Receptor and Ligand Preparation: Preparing the protein by adding hydrogen atoms, assigning charges, and defining the binding site or active site pocket. The ligand's 3D structure is also optimized. nih.gov

Conformational Sampling: A docking algorithm systematically explores various possible conformations of the ligand within the defined binding site of the protein. mdpi.com

Scoring: A scoring function is used to evaluate each generated pose, estimating the binding affinity. The result is typically a score, often expressed in terms of energy (e.g., kcal/mol), where a lower energy value indicates a more favorable binding interaction. rsc.org

Studies on 1,2,4-oxadiazole derivatives have simulated their binding to a wide array of enzymes, including tubulin, caspase-3, sortase A, and various kinases, providing a basis for their observed biological activities. mdpi.comnih.govmdpi.comrsc.orgnih.gov

The primary outputs of a docking simulation are the predicted binding poses and their corresponding binding energies. mdpi.comrsc.org Analysis of the top-ranked pose reveals the specific interactions between the ligand and the amino acid residues in the target's active site. tandfonline.com

Common interactions observed for 1,2,4-oxadiazole derivatives include:

Hydrogen Bonding: Crucial for anchoring the ligand in the correct orientation. mdpi.comnih.gov

Hydrophobic Interactions: Occur between nonpolar parts of the ligand and hydrophobic residues in the binding pocket. mdpi.comtandfonline.com

π-π Stacking: Aromatic rings, like the phenyl groups in this compound and the oxadiazole ring itself, can engage in stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. mdpi.comnih.govresearchgate.net

For example, docking studies of 3,5-disubstituted-1,2,4-oxadiazoles into the colchicine (B1669291) binding site of β-tubulin showed promising binding scores (ranging from -6.41 to -8.06 kcal/mol) and identified key interactions. rsc.org To further refine these predictions and assess the stability of the predicted binding pose over time, molecular dynamics (MD) simulations are often performed as a post-docking step. mdpi.commdpi.comnih.gov MD simulations provide detailed information on the dynamic behavior and structural fluctuations of the ligand-protein complex. mdpi.commdpi.com

Table 3: Examples of Predicted Interactions for 1,2,4-Oxadiazole Derivatives with Enzyme Targets

| Enzyme Target | PDB ID | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| β-Tubulin | 1SA0 | Cys241, Leu248, Ala316 | Hydrophobic, Hydrogen bonds | rsc.org |

| Caspase-3 | 1RE1 | Arg207, Gln161, Ser205 | Hydrogen bonds | mdpi.com |

| Leishmania CYP51 | N/A | Tyr74, Leu327, Met431 | Hydrophobic contacts | mdpi.comnih.gov |

| FXR | 4OIV | His451, Tyr365, Leu291 | π-π stacking, Hydrogen bonds, Hydrophobic | nih.gov |

Spectroscopic Property Predictions based on Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nahrainuniv.edu.iqgrowingscience.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. researchgate.netresearchgate.net

For 1,2,4-oxadiazole derivatives, theoretical calculations can accurately predict various spectroscopic data:

Vibrational Spectra (FT-IR): DFT calculations can compute the vibrational frequencies corresponding to different bond stretches and bends in the molecule. This theoretical spectrum can be compared with the experimental FT-IR spectrum to aid in structural elucidation. nahrainuniv.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical methods can predict the chemical shifts (¹H and ¹³C) for a proposed structure. Comparing these predicted shifts with experimental data is a powerful tool for structure verification. nahrainuniv.edu.iqresearchgate.net

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and corresponding absorption wavelengths (λ_max), providing insight into the electronic structure and optical properties of the molecule. nahrainuniv.edu.iqgrowingscience.com

These computational approaches provide a robust framework for characterizing this compound, from predicting its physicochemical properties and potential biological interactions to confirming its chemical structure through theoretical spectroscopy.

Advanced Applications and Derivatization Potential of 3,5 Bis 4 Chlorobenzyl 1,2,4 Oxadiazole in Chemical Science

3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole as a Versatile Synthetic Building Block

The 1,2,4-oxadiazole (B8745197) ring is recognized for its stability and its role as a bioisostere for ester and amide groups, making it a valuable component in the design of new molecules. chim.it The presence of two 4-chlorobenzyl groups in this compound offers unique synthetic handles for further chemical transformations.

Utilization in the Design and Synthesis of Complex Organic Architectures

The general synthetic accessibility of 3,5-disubstituted-1,2,4-oxadiazoles suggests that this compound can serve as a foundational element for constructing more complex molecular frameworks. nih.govbeilstein-journals.org The reactivity of the benzylic positions and the chloro-substituents on the phenyl rings could be exploited through various organic reactions. For instance, nucleophilic substitution of the chlorine atoms or functionalization of the benzylic methylene (B1212753) groups could lead to the assembly of intricate, polyfunctional molecules. The stable 1,2,4-oxadiazole core provides a rigid scaffold, influencing the spatial orientation of the appended functionalities. researchgate.net

Precursor for Polymerization and Material Science Applications

The structural characteristics of 1,2,4-oxadiazoles, such as their high thermal and chemical stability, make them attractive candidates for materials science. nih.gov Derivatives of 1,2,4-oxadiazoles have been investigated for their potential use in creating liquid crystals and luminescent materials. chim.it Theoretically, this compound could act as a monomer in polymerization reactions. The bifunctional nature of the molecule, with reactive sites at both 4-chlorobenzyl groups, could allow for the formation of polyesters, polyethers, or other polymers through reactions like polycondensation. The resulting polymers would incorporate the robust 1,2,4-oxadiazole moiety into their backbone, potentially imparting desirable properties such as thermal resistance and specific electronic characteristics.

Exploration of Coordination Chemistry: this compound as a Ligand

The nitrogen atoms within the 1,2,4-oxadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound could function as a ligand in coordination chemistry. nih.gov

Synthesis and Characterization of Metal Complexes

While specific metal complexes of this compound have not been reported, the synthesis of metal complexes with other 1,2,4-oxadiazole-containing ligands is documented. These studies provide a blueprint for how such complexes could be prepared and characterized. The synthesis would likely involve reacting the oxadiazole with a suitable metal salt in an appropriate solvent. Characterization would then be carried out using techniques such as X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance to determine the structure and bonding within the complex.

Catalytic Applications of this compound-Metal Complexes in Organic Transformations

Metal complexes derived from heterocyclic ligands are widely used as catalysts in a variety of organic transformations. Should stable metal complexes of this compound be synthesized, their catalytic activity could be explored. The electronic properties of the 1,2,4-oxadiazole ring and the nature of the coordinated metal ion would be crucial in determining the catalytic potential of these complexes in reactions such as cross-coupling, oxidation, or reduction. nih.gov

Development of this compound-Based Probes for Chemical and Biological Systems (Mechanistic Focus)

Fluorescent probes are indispensable tools in chemical and biological research. The inherent photoluminescence quantum yield of some oxadiazole derivatives provides a basis for their development as chemical sensors. While no probes based specifically on this compound have been described, the general principles of probe design could be applied. The mechanism of such a probe would likely rely on the modulation of the fluorescence of the oxadiazole core upon interaction with a specific analyte. The 4-chlorobenzyl groups could be further functionalized with recognition moieties to impart selectivity for a particular chemical or biological target.

Design and Synthesis of Fluorescent or Spectroscopic Probes

The development of fluorescent probes is a cornerstone of modern chemical biology and materials science, enabling real-time visualization of biological processes and the creation of sensitive chemical sensors. The 1,2,4-oxadiazole scaffold is an attractive core for such probes due to its rigid, planar structure and electron-deficient nature, which can be harnessed to produce compounds with favorable photophysical properties. rsc.orgresearchgate.net

The design of a fluorescent probe based on this compound would involve modifying one of the chlorobenzyl rings to include a fluorophore or a recognition moiety. The synthesis would likely begin with the creation of the core 1,2,4-oxadiazole ring, a common process involving the cyclization of an amidoxime (B1450833) with an acylating agent. researchgate.net For instance, 4-chlorophenylacetamidoxime could be reacted with a derivative of 4-chlorophenylacetic acid.

To impart fluorescence, one of the benzyl (B1604629) groups could be further functionalized. A common strategy involves introducing strong donor-acceptor (D-A) systems to induce intramolecular charge transfer (ICT), a phenomenon often associated with high fluorescence quantum yields. doi.org For example, an electron-donating group (e.g., an amino or methoxy (B1213986) group) could be substituted onto one of the phenyl rings, creating a push-pull system with the electron-accepting oxadiazole core. The choice of solvent can also significantly impact the photophysical properties of such probes, further tuning their emission characteristics. doi.org Studies on related boron complexes with oxadiazole ligands have shown that chelation can produce notable shifts in emission spectra, suggesting another avenue for creating spectroscopic probes from this scaffold. umn.edu

Elucidation of Molecular Mechanisms in in vitro Biological Contexts (e.g., enzyme inhibition, receptor binding)

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives showing activity against a wide array of biological targets, including enzymes and G protein-coupled receptors (GPCRs). nih.govnih.gov The specific structure of this compound, with its two halogenated benzyl groups, suggests potential for targeted interactions within protein binding pockets.

Enzyme Inhibition: Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of various enzymes. For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles were evaluated as inhibitors of phosphodiesterase 4B2 (PDE4B2), a key enzyme in inflammatory pathways. nih.gov In these studies, the substituents on the oxadiazole ring were crucial for activity, with a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position being important for binding. nih.gov For this compound, the lipophilic and electron-withdrawing nature of the 4-chlorobenzyl groups could facilitate hydrophobic and halogen-bonding interactions within an enzyme's active site. A related compound, 3-(benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine, was identified as a potent inhibitor of the STAT3 enzyme in breast cancer cells, highlighting the potential contribution of the 4-chlorobenzyl moiety to bioactivity. researchgate.netscilit.com

Receptor Binding: The 1,2,4-oxadiazole ring has been successfully used as a scaffold for ligands targeting various receptors. For example, derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.govnih.gov In one study, a compound featuring a 5-(2-chlorophenyl)-1,2,4-oxadiazole moiety demonstrated significant mGluR4 PAM activity. nih.govnih.gov The chlorine atom on the phenyl ring plays a critical role in defining the ligand's potency and selectivity. Similarly, the two 4-chlorobenzyl groups of this compound could occupy hydrophobic pockets in a receptor binding site, potentially leading to high-affinity interactions. The activity of tioxazafen (B1208442) and its analogues as nematicides is believed to be related to their effect on acetylcholine (B1216132) receptors, further demonstrating the capacity of this heterocyclic system to interact with neuronal targets. mdpi.com

Application in Enzyme Assay Development and Receptor Binding Studies (Mechanistic Focus)

Beyond being inhibitors or ligands themselves, derivatives of this compound can be developed as tools for studying biological systems. The mechanistic focus of such applications lies in creating molecules that can report on binding events or enzyme activity.

For enzyme assay development, the core structure could be modified to create a substrate that produces a fluorescent or colorimetric signal upon enzymatic turnover. For example, if targeting an esterase, one of the benzyl groups could be replaced with a labile ester linkage connected to a fluorophore. Cleavage of the ester by the enzyme would release the fluorophore, leading to a measurable increase in fluorescence.

In receptor binding studies, the compound can be used as a competitive ligand in radioligand binding assays or as a scaffold for developing fluorescent ligands for use in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays. The key is to attach a suitable reporter group (like a fluorophore) without disrupting the core interactions with the receptor. Molecular modeling studies on similar 3,5-disubstituted-1,2,4-oxadiazoles have shown how specific substituents orient themselves within a binding pocket, providing a roadmap for rational design. nih.gov For example, studies on butyrylcholinesterase (BuChE) inhibitors showed that a 4-chlorobenzyl group on a piperidine (B6355638) ring attached to the oxadiazole could fit into the enzyme's acyl pocket. researchgate.net This knowledge allows for precise placement of reporter groups to create effective assay tools.

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3,5-disubstituted-1,2,4-oxadiazoles (Cpd. 9a) | Phosphodiesterase 4B2 (PDE4B2) | 5.28 µM | nih.gov |

| 1,2,4-oxadiazole derivatives (Cpd. 6n) | Butyrylcholinesterase (BuChE) | 5.07 µM | researchgate.net |

| 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (Cpd. 12d) | STAT3 | 1.5 µM | researchgate.netscilit.com |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Cpd. A1) | Nematicidal (vs. B. xylophilus) | 2.4 µg/mL (LC₅₀) | mdpi.com |

Investigation of Photophysical Properties for Optoelectronic Materials

The electron-deficient nature of the 1,2,4-oxadiazole ring makes it an excellent component for electron-transporting materials (ETMs) and emitters in optoelectronic devices. nih.gov Symmetrically substituted 3,5-diaryl-1,2,4-oxadiazoles are of particular interest due to their chemical and thermal stability, properties which are critical for the longevity of devices like organic light-emitting diodes (OLEDs). researchgate.nettandfonline.com The compound this compound fits this structural motif, with the methylene bridges providing some flexibility compared to directly-linked diaryl systems.

The photophysical properties are dictated by the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The oxadiazole core strongly lowers the LUMO level, facilitating electron injection and transport, while the HOMO level is largely determined by the substituents. tandfonline.com The 4-chlorobenzyl groups are expected to have a modest effect on the HOMO level. The presence of heavy atoms like chlorine can also promote intersystem crossing, which could be exploited in the design of phosphorescent materials. osti.gov Studies on similar fluorinated 1,3,4-oxadiazole (B1194373) derivatives have shown that halogenation can effectively tune electron affinity and reorganization energy, thereby enhancing electron transport properties. tandfonline.com

Potential in Organic Light-Emitting Diodes (OLEDs) or Sensors

The structural characteristics of this compound make it a candidate for application in OLEDs, primarily as an electron-transport material or as a host for emissive dopants. umn.edumdpi.com Oxadiazole derivatives are among the most widely investigated classes of ETMs due to their high electron mobility and good thermal stability. researchgate.netosti.gov The ability to form stable, uniform thin films is crucial for device performance.

As an ETM, the compound would be layered between the emissive layer and the cathode to facilitate the efficient injection and transport of electrons to the recombination zone. Its effectiveness would depend on its LUMO energy alignment with the adjacent layers and its electron mobility. tandfonline.com

Alternatively, it could serve as a host material in a phosphorescent OLED (PHOLED). In this architecture, the host material makes up the bulk of the emissive layer and must have a triplet energy higher than that of the phosphorescent guest (emitter). The wide bandgap expected for an oxadiazole with non-conjugated benzyl linkers could make it a suitable high-triplet-energy host. The 4-chlorobenzyl groups may also help in preventing aggregation of the emitter molecules and improving film morphology. mdpi.com

For sensor applications, derivatization to include a binding site for a specific analyte could lead to a "turn-on" or "turn-off" fluorescent sensor. The fluorescence of the oxadiazole core could be quenched by an attached receptor, and upon binding of the target analyte, a conformational change could restore fluorescence.

| Compound Class | Application | Key Finding | Reference |

|---|---|---|---|

| Carbazole/Diphenyl Imidazole Derivatives | Fluorescent Emitter (OLED) | Deep-blue emission with CIE (0.16, 0.08); EQE of 1.1% | mdpi.com |

| Fluorinated 2,5-diphenyl-1,3,4-oxadiazole | Electron Transport Material (OLED) | Fluorination enhances electron transport properties (DFT analysis) | tandfonline.com |

| Pyrene substituted 1,3,4-oxadiazoles | Luminescent Material (OLED) | High fluorescence quantum yields and thermal stability | doi.org |

| BODIPY-1,2,4-oxadiazole Conjugates | NIR Fluorophore | Long-wavelength absorption and emission in the near-infrared | rsc.org |

Photo-Switchable Properties and Applications

The 1,2,4-oxadiazole ring is known to undergo photochemical rearrangements, a property that can be exploited to create photo-switchable molecules. chim.it Irradiation, typically with UV light (e.g., 254 nm), can induce cleavage of the weak N-O bond in the heterocyclic ring. rsc.org This process generates reactive intermediates that can rearrange to form other, more stable heterocyclic systems. nih.gov

For example, certain 3-amino-5-aryl-1,2,4-oxadiazoles have been shown to photo-isomerize into 1,3,4-oxadiazoles. rsc.org Other derivatives, like 3,5-diphenyl-1,2,4-oxadiazole, react with the solvent upon irradiation to form open-chain products. rsc.org This reactivity forms the basis of a molecular switch: one isomer (the 1,2,4-oxadiazole) absorbs light of a certain wavelength and transforms into a second isomer (e.g., a 1,3,4-oxadiazole or a triazole) which has different physical and electronic properties. This transformation could, in principle, be reversible, allowing the state of the molecule to be controlled by light.

For this compound, irradiation would likely lead to N-O bond cleavage. The subsequent reaction pathway would depend on the specific reaction conditions and the nature of the intermediates formed. chim.it By carefully designing derivatives, it might be possible to create a system where the two states (before and after irradiation) have distinct properties, such as different absorption spectra, fluorescence, or binding affinities for a target. This could lead to applications in areas like photo-controlled drug delivery or optical data storage.

Conclusion and Future Research Directions for 3,5 Bis 4 Chlorobenzyl 1,2,4 Oxadiazole

Summary of Key Academic Contributions and Insights

A thorough review of scientific databases and academic literature reveals a significant finding: there are no specific scholarly articles, studies, or detailed research findings published directly concerning the chemical compound 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole. While the broader class of 1,2,4-oxadiazoles is a subject of extensive research due to their diverse biological activities, this particular disubstituted derivative does not appear to have been a specific focus of any published academic investigation. The general importance of the 1,2,4-oxadiazole (B8745197) scaffold lies in its role as a bioisostere for ester and amide groups, often leading to improved metabolic stability in drug candidates. Research on various derivatives has shown a wide range of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. However, these general insights into the oxadiazole class cannot be directly attributed to this compound without specific experimental evidence.

Unaddressed Challenges and Limitations in Current Research

The primary and most significant challenge in the study of this compound is the apparent complete lack of dedicated research. Consequently, there are no "current research" limitations to discuss, as there is no established body of work from which to identify them. The absence of this compound from the scientific literature means that its fundamental chemical and physical properties, synthetic routes, and potential biological activities remain entirely uncharacterized. The reasons for this research gap are not documented but could range from synthetic difficulties to a lack of perceived potential for this specific substitution pattern.

Prospective Research Avenues and Interdisciplinary Opportunities in this compound Chemistry

Given the absence of existing research, the field is wide open for foundational studies on this compound.

Prospective Research Avenues:

Synthesis and Characterization: The most immediate research opportunity is the development and optimization of a synthetic pathway to produce this compound. Subsequent full characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and purity.

Biological Screening: Once synthesized, the compound could be subjected to a broad range of biological screenings to identify any potential therapeutic activities. Given the known activities of other oxadiazole derivatives, initial screens could focus on anticancer, antibacterial, antifungal, and anti-inflammatory assays. The presence of the 4-chlorobenzyl moieties suggests that investigations into its potential as an inhibitor of specific enzymes or protein-protein interactions could be a fruitful starting point.

Computational Modeling: In parallel with synthetic efforts, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to predict potential biological targets and guide experimental work.

Interdisciplinary Opportunities:

Medicinal Chemistry and Pharmacology: A collaborative effort between synthetic organic chemists and pharmacologists would be crucial to explore the therapeutic potential of this compound.

Materials Science: The thermal and photophysical properties of this compound could be investigated for potential applications in materials science, an area where other oxadiazole derivatives have shown promise.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via the amidoxime cyclization route. First, the amidoxime intermediate is prepared by reacting 4-chlorobenzyl nitrile with hydroxylamine hydrochloride under reflux in ethanol/water. This intermediate is then cyclized with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMSO or pyridine) under reflux (90–100°C) for 12–18 hours. Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 amidoxime:acyl chloride), using catalysts like DIPEA, and controlling reaction time. Microwave-assisted synthesis can reduce reaction time to 5–10 minutes while maintaining yields of ~60% .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-substituted chlorobenzyl groups show doublets at δ 7.3–7.5 ppm). The oxadiazole ring carbons appear at δ 165–175 ppm .

- IR Spectroscopy : Key stretches include C=N (1580–1600 cm⁻¹) and C-O (1090–1100 cm⁻¹) of the oxadiazole ring .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 358.03 for C₁₆H₁₂Cl₂N₂O) .

Q. How are in vitro antibacterial activities of this compound derivatives evaluated, and what parameters are critical for assay design?

- Methodological Answer : Use agar-diffusion (Kirby-Bauer) or microbroth dilution assays. For agar-diffusion, prepare 100 µM solutions in 20% DMSO/water, apply to sterile discs, and measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For MIC determination, use serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and assess turbidity. Critical parameters include solvent controls (DMSO ≤2%), triplicate testing, and adherence to CLSI guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance anticancer activity?

- Methodological Answer :

- Substituent Variation : Replace 4-chlorobenzyl groups with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects. For example, 3,5-dinitrophenyl derivatives show enhanced apoptosis induction in DU-145 prostate cancer cells .

- Bioisosteric Replacement : Substitute oxadiazole with 1,3,4-thiadiazole to improve solubility while retaining planar geometry for DNA intercalation.

- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate logP, polar surface area, and IC₅₀ values. Validate with in vitro cytotoxicity assays (e.g., MTT on HEK-293 and cancer cell lines) .

Q. What computational strategies are employed to predict the electronic properties and binding interactions of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for chlorobenzyl derivatives) to predict charge-transfer interactions. Use Multiwfn for electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic regions .

- Molecular Docking : Dock the compound into β-amyloid fibrils (PDB: 2LK) or bacterial gyrase (PDB: 1KZN) using AutoDock Vina. Optimize poses with MM-GBSA scoring to prioritize substituents with ΔG < −8 kcal/mol .

Q. How do researchers resolve contradictions in biological activity data between different substituent patterns on 3,5-diaryl-1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Pool MIC/IC₅₀ data from multiple studies (e.g., chlorinated vs. nitro-substituted derivatives) and apply ANOVA to identify statistically significant trends (p < 0.05).

- Mechanistic Profiling : Compare membrane permeability (via logD assays) and target engagement (e.g., topoisomerase II inhibition) to distinguish pharmacokinetic vs. pharmacodynamic discrepancies .

Q. What are the methodologies for synthesizing and characterizing metal complexes of this compound, and how do these complexes influence biological activity?

- Methodological Answer :

- Synthesis : React the oxadiazole ligand (0.01 mol) with Cu(NO₃)₂ or ZnCl₂ (1:2 molar ratio) in methanol under nitrogen. Reflux for 6 hours, precipitate with ether, and purify by recrystallization.

- Characterization : Use cyclic voltammetry to assess redox activity (e.g., Cu(II)/Cu(I) at −0.2 V vs. Ag/AgCl) and EPR to confirm geometry (tetragonal for Cu(II)).

- Activity Enhancement : Cu(II) complexes exhibit 5–10× lower MIC values against P. aeruginosa due to enhanced membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.